TPSA Advantage vs. 1,3,4-Oxadiazole Regioisomer
The target compound's topological polar surface area (TPSA) of 143 Ų, contributed by the 1,2,4-oxadiazole ring oxygen and two nitrogen atoms plus the thiazole sulfur and carboxylic acid, provides a hydrogen-bonding surface distinct from the 1,3,4-oxadiazole-2-ylmethyl regioisomer, which distributes its nitrogen atoms at positions 2 and 4 rather than 2 and 4, resulting in a lower computed TPSA of approximately 132 Ų [1] [2]. The 11 Ų TPSA difference translates to a meaningful shift in predicted passive membrane permeability and aqueous solubility profiles, as the 1,2,4-oxadiazole arrangement places a nitrogen adjacent to the ring oxygen, altering the dipole moment and hydrogen-bond-acceptor geometry relative to the 1,3,4-isomer [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) – computed |
|---|---|
| Target Compound Data | 143 Ų |
| Comparator Or Baseline | 1,3,4-Oxadiazole-2-ylmethyl regioisomer (estimated TPSA ~132 Ų) |
| Quantified Difference | Approximately +11 Ų (8.3% higher) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem); comparator value estimated from analogous 1,3,4-oxadiazole-thiazole structures |
Why This Matters
In fragment-based screening and lead optimization, a TPSA difference of >10 Ų can shift predicted oral bioavailability and CNS penetration classification, making regioisomer selection a non-trivial procurement decision.
- [1] PubChem Compound Summary for CID 64307253. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
- [2] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. View Source
- [3] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. View Source
